Cas no 82962-54-7 (Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate)

Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate structure
82962-54-7 structure
Product Name:Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate
Numero CAS:82962-54-7
MF:C9H16O4
MW:188.220943450928
MDL:MFCD11975772
CID:1011876
PubChem ID:11019611
Update Time:2024-10-27

Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate Proprietà chimiche e fisiche

Nomi e identificatori

    • Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate
    • 2,2-DIMETHYL-5-CARBETHOXY-1,3-DIOXANE
    • 2,2-diMethyl-5-ethoxycarbonyl-1,3-dioxane
    • 2,2-Dimethyl-[1,3]dioxane-5-carboxylic acid ethyl ester
    • Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate (ACI)
    • F12519
    • DB-075889
    • DS-17340
    • MFCD11975772
    • DTXSID40452100
    • EN300-179148
    • 1,3-Dioxane-5-carboxylic acid, 2,2-dimethyl-, ethyl ester
    • SB38910
    • SCHEMBL1867430
    • Ethyl2,2-dimethyl-1,3-dioxane-5-carboxylate
    • 82962-54-7
    • MYGMWHATZAFUIU-UHFFFAOYSA-N
    • SY114002
    • AKOS015918072
    • CS-B1510
    • MDL: MFCD11975772
    • Inchi: 1S/C9H16O4/c1-4-11-8(10)7-5-12-9(2,3)13-6-7/h7H,4-6H2,1-3H3
    • Chiave InChI: MYGMWHATZAFUIU-UHFFFAOYSA-N
    • Sorrisi: O=C(C1COC(C)(C)OC1)OCC

Proprietà calcolate

  • Massa esatta: 188.10485899g/mol
  • Massa monoisotopica: 188.10485899g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 3
  • Complessità: 178
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.6
  • Superficie polare topologica: 44.8Ų

Proprietà sperimentali

  • Densità: 1.039±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto di ebollizione: 75 ºC (0.4 Torr)
  • Punto di infiammabilità: 85.0±23.2 ºC,
  • Solubilità: Leggermente solubile (23 g/l) (25°C),

Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate Informazioni sulla sicurezza

Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Alichem
A449038267-10g
Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate
82962-54-7 95%
10g
$262.15 2023-09-01
Alichem
A449038267-25g
Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate
82962-54-7 95%
25g
$450.80 2023-09-01
Alichem
A449038267-100g
Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate
82962-54-7 95%
100g
$1420.00 2023-09-01
Chemenu
CM104951-5g
ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate
82962-54-7 95%
5g
$153 2021-08-06
Chemenu
CM104951-10g
ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate
82962-54-7 95%
10g
$230 2021-08-06
Chemenu
CM104951-25g
ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate
82962-54-7 95%
25g
$430 2021-08-06
Ambeed
A187179-250mg
Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate
82962-54-7 95%
250mg
$13.0 2025-04-16
Ambeed
A187179-1g
Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate
82962-54-7 95%
1g
$19.0 2025-04-16
Ambeed
A187179-5g
Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate
82962-54-7 95%
5g
$39.0 2025-04-16
Ambeed
A187179-10g
Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate
82962-54-7 95%
10g
$62.0 2025-04-16

Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Sodium chloride Solvents: Dimethyl sulfoxide ,  Water ;  20 h, reflux
Riferimento
Synthesis of Panal Terpenoid Core
Baranov, Mikhail S.; et al, Synlett, 2017, 28(5), 583-588

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Sodium chloride Solvents: Dimethyl sulfoxide ,  Water ;  9 h, reflux
Riferimento
Design and synthesis of bis 1-thiogalactopyranoside having a cyano group at the aglycon terminal
Zhang, Guoyao; et al, Huaxi Yaoxue Zazhi, 2005, 20(6), 474-476

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Acetone
1.2 Reagents: Sodium chloride ,  Water Solvents: Dimethyl sulfoxide ;  190 - 195 °C
Riferimento
Bifunctional acyclic nucleoside phosphonates: 2. Symmetrical 2-{[bis(phosphono)methoxy]methyl}ethyl derivatives of purines and pyrimidines
Vrbkova, Silvie; et al, Collection of Czechoslovak Chemical Communications, 2007, 72(7), 965-983

Metodo di produzione 4

Condizioni di reazione
1.1 Catalysts: p-Toluenesulfonic acid
1.2 Reagents: Sodium chloride Solvents: Dimethyl sulfoxide
Riferimento
3,5-Disubstituted pyranone analogues of highly antifungally active furanones: Conversion of biological effect from antifungal to cytostatic
Schiller, Radan; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(24), 7358-7360

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Sodium chloride Solvents: Dimethyl sulfoxide
Riferimento
Synthesis of 5,5'-dihydroxyleucine and 4-fluoro-5,5'-dihydroxyleucine, the reduction products of 4-carboxyglutamic and 4-carboxy-4-fluoroglutamic acids
Dubois, Joelle; et al, Tetrahedron, 1991, 47(6), 1001-12

Metodo di produzione 6

Condizioni di reazione
1.1 Catalysts: Sodium chloride Solvents: Dimethyl sulfoxide
Riferimento
Synthesis of 2,2-dimethyl-5-hydroxymethyl-1,3-dioxane
Li, Peijie; et al, Huaxi Yaoxue Zazhi, 2001, 16(4),

Metodo di produzione 7

Condizioni di reazione
Riferimento
Synthesis and evaluation of phospholipid analogs as inhibitors of cobra venom phospholipase A2
Yuan, Wei; et al, Journal of the American Chemical Society, 1987, 109(26), 8071-81

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: 2,2-Dimethoxypropane ,  p-Toluenesulfonic acid
1.2 Reagents: Sodium chloride Solvents: Dimethyl sulfoxide ,  Water
Riferimento
Asymmetric functionalization at a prochiral carbon center by the aid of sulfinyl chirality: a selective formation of 6-substituted (3R,SS)- and (3S,SS)-3-(hydroxymethyl)-3,4-dihydro-5-(p-tolyl)sulfinyl-2H-pyrans
Iwata, Chuzo; et al, Tetrahedron Letters, 1987, 28(27), 3131-4

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Benzene Catalysts: p-Toluenesulfonic acid
2.1 -
Riferimento
Synthesis and evaluation of phospholipid analogs as inhibitors of cobra venom phospholipase A2
Yuan, Wei; et al, Journal of the American Chemical Society, 1987, 109(26), 8071-81

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Sodium bicarbonate Solvents: Water ;  20 °C; 2 h, rt
1.2 Reagents: Triethyl orthoformate Catalysts: p-Toluenesulfonic acid Solvents: Acetone ;  2 h, reflux; reflux → rt
1.3 Reagents: Potassium carbonate ;  neutralized, rt
2.1 Reagents: Sodium chloride Solvents: Dimethyl sulfoxide ,  Water ;  20 h, reflux
Riferimento
Synthesis of Panal Terpenoid Core
Baranov, Mikhail S.; et al, Synlett, 2017, 28(5), 583-588

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Triethyl orthoformate Catalysts: p-Toluenesulfonic acid Solvents: Acetone ;  2 h, reflux; reflux → rt
1.2 Reagents: Potassium carbonate ;  neutralized, rt
2.1 Reagents: Sodium chloride Solvents: Dimethyl sulfoxide ,  Water ;  20 h, reflux
Riferimento
Synthesis of Panal Terpenoid Core
Baranov, Mikhail S.; et al, Synlett, 2017, 28(5), 583-588

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Sodium bicarbonate Solvents: Water ;  20 °C; 2 h, rt
2.1 Reagents: Triethyl orthoformate Catalysts: p-Toluenesulfonic acid Solvents: Acetone ;  2 h, reflux; reflux → rt
2.2 Reagents: Potassium carbonate ;  neutralized, rt
3.1 Reagents: Sodium chloride Solvents: Dimethyl sulfoxide ,  Water ;  20 h, reflux
Riferimento
Synthesis of Panal Terpenoid Core
Baranov, Mikhail S.; et al, Synlett, 2017, 28(5), 583-588

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: p-Toluenesulfonic acid Solvents: Acetone
2.1 Reagents: Sodium chloride Solvents: Dimethyl sulfoxide
Riferimento
Synthesis of 5,5'-dihydroxyleucine and 4-fluoro-5,5'-dihydroxyleucine, the reduction products of 4-carboxyglutamic and 4-carboxy-4-fluoroglutamic acids
Dubois, Joelle; et al, Tetrahedron, 1991, 47(6), 1001-12

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Potassium bicarbonate Solvents: Methanol ,  Water
2.1 Reagents: p-Toluenesulfonic acid Solvents: Acetone
3.1 Reagents: Sodium chloride Solvents: Dimethyl sulfoxide
Riferimento
Synthesis of 5,5'-dihydroxyleucine and 4-fluoro-5,5'-dihydroxyleucine, the reduction products of 4-carboxyglutamic and 4-carboxy-4-fluoroglutamic acids
Dubois, Joelle; et al, Tetrahedron, 1991, 47(6), 1001-12

Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate Raw materials

Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate Preparation Products

Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:82962-54-7)Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate
Numero d'ordine:A856227
Stato delle scorte:in Stock
Quantità:100g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 07:59
Prezzo ($):263.0
Email:sales@amadischem.com

Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:82962-54-7)Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate
A856227
Purezza:99%
Quantità:100g
Prezzo ($):263.0
Email